molecular formula C8H8ClNO2 B1295789 N-(4-Chloro-2-hydroxyphenyl)acetamide CAS No. 16323-09-4

N-(4-Chloro-2-hydroxyphenyl)acetamide

Cat. No.: B1295789
CAS No.: 16323-09-4
M. Wt: 185.61 g/mol
InChI Key: DCKCNXPTCOPTIJ-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of acetanilide, where the acetanilide structure is modified by the addition of a chlorine atom and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-Chloro-2-hydroxyphenyl)acetamide typically begins with 4-chloro-2-hydroxyaniline and acetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium acetate, to facilitate the acetylation process. The mixture is heated to a temperature of around 60-70°C for several hours to ensure complete reaction.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Chloro-2-hydroxyphenyl)acetamide can undergo oxidation reactions, where the hydroxyl group is oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of N-(2-hydroxyphenyl)acetamide.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: N-(2-Hydroxyphenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Chloro-2-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in assays to evaluate its effects on various biological targets.

Medicine: this compound is investigated for its potential therapeutic applications. It is a candidate for the development of new drugs targeting specific diseases, such as bacterial infections and inflammatory conditions.

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and chlorine atom on the phenyl ring contribute to its binding affinity and reactivity. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(4-Hydroxyphenyl)acetamide: Lacks the chlorine atom, resulting in different chemical and biological properties.

    N-(4-Chloro-3-hydroxyphenyl)acetamide: The hydroxyl group is positioned differently, affecting its reactivity and interactions.

    N-(4-Chloro-2-methoxyphenyl)acetamide: The hydroxyl group is replaced with a methoxy group, altering its solubility and chemical behavior.

Uniqueness: N-(4-Chloro-2-hydroxyphenyl)acetamide is unique due to the specific positioning of the chlorine and hydroxyl groups on the phenyl ring. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(4-chloro-2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKCNXPTCOPTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936802
Record name N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16323-09-4
Record name Acetanilide, 4'-chloro-2'-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016323094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5-chlorophenol (1.01 g, 7.0 mmol) in methanol (10 mL) was added acetic anhydride (1.08 g, 10.55 mmol) and the reaction mixture was stirred at room temperature for 30 min. The volatiles were removed in vacuo and the residue was purified by silica gel flash chromatography (hexane:ethyl acetate 5:2) to give the subtitled compound (1.19 g).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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